

Early Clinical Trial Performance of Fosdagrocorat: A Technical Review

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Compound of Interest

Compound Name: *Dagrocorat*

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Introduction

Fosdagrocorat (PF-04171327) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was under investigation for the treatment of rheumatoid arthritis (RA). As a dissociated agonist of the glucocorticoid receptor (GR), **fosdagrocorat** was designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, a common limitation of traditional glucocorticoid therapy. This technical guide provides an in-depth analysis of the early clinical trial results for **fosdagrocorat**, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and study designs.

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

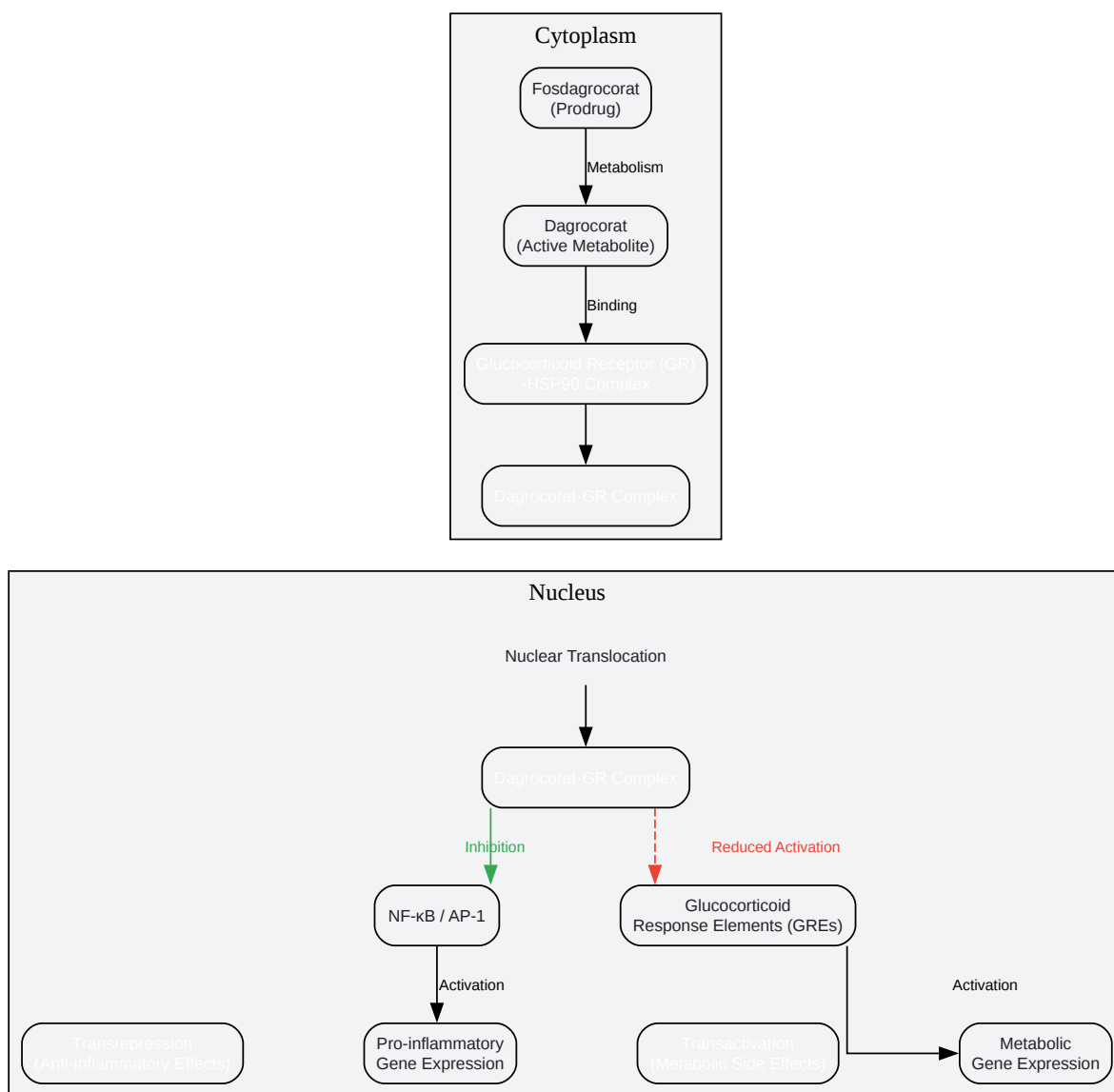
Fosdagrocorat is a prodrug that is converted to its active metabolite, **dagrocorat** (PF-00251802).[1] The therapeutic rationale for **fosdagrocorat** is based on the differential modulation of the glucocorticoid receptor's downstream signaling pathways.[2][3] Upon binding to the GR, conventional glucocorticoids induce a conformational change that leads to both:

- **Transrepression:** The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF- κ B and AP-1. This is considered the primary mechanism for

the anti-inflammatory effects of glucocorticoids.[\[2\]](#)

- Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their transcription. This process is associated with many of the adverse effects of glucocorticoids, including metabolic dysregulation.[\[2\]](#)[\[4\]](#)

Fos**dagrocorat** is designed to favor the transrepression pathway, thereby uncoupling the desired anti-inflammatory effects from the undesirable metabolic side effects.[\[5\]](#)



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Fosdagrocorat's Dissociated Mechanism of Action

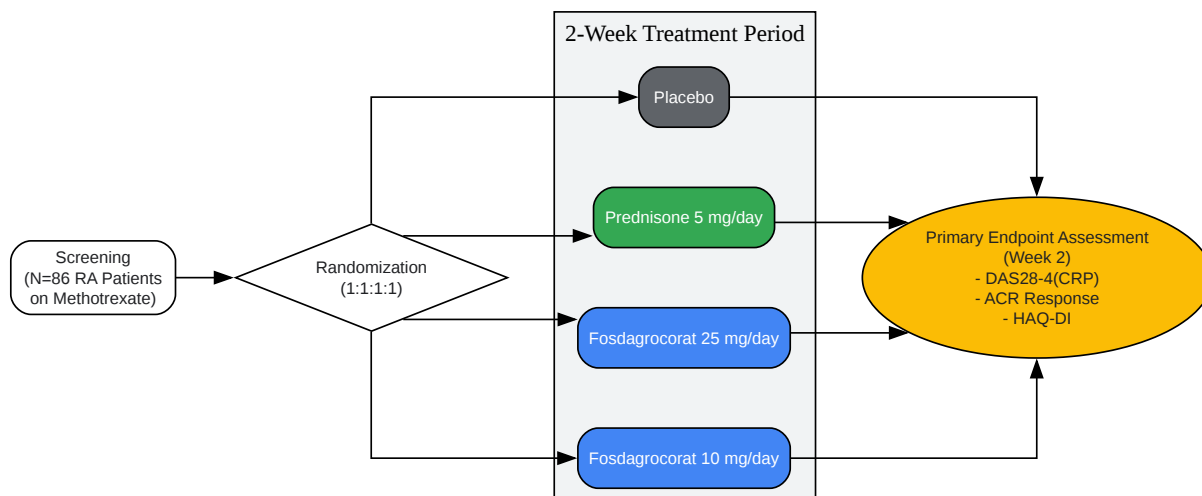
Phase II Clinical Trial Program

Two key Phase II studies have evaluated the efficacy and safety of fos**dagrocorat** in patients with rheumatoid arthritis.

Study A9391005 (NCT00938587)

This was a 2-week, multicenter, double-blind, parallel-group, active- and placebo-controlled study.[\[6\]](#)[\[7\]](#)

- Patient Population: 86 patients with active rheumatoid arthritis on a stable background of methotrexate.[\[6\]](#)
- Randomization: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms.[\[6\]](#)
- Treatment Arms:
 - Fos**dagrocorat** 10 mg once daily
 - Fos**dagrocorat** 25 mg once daily
 - Prednisone 5 mg once daily
 - Placebo once daily[\[6\]](#)
- Primary Outcome: Change from baseline in Disease Activity Score of 28 joints (DAS28-4[C-reactive protein (CRP)]) at week 2.[\[6\]](#)
- Secondary Outcomes: American College of Rheumatology (ACR) response rates, change from baseline in ACR core components, and Health Assessment Questionnaire Disability Index (HAQ-DI).[\[6\]](#)



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Experimental Workflow for Study NCT00938587

Table 1: Primary Efficacy Endpoint at Week 2 (NCT00938587)[6]

Treatment Group	Mean Change from Baseline in DAS28-4(CRP)
Fosdagrocorat 10 mg	-1.69
Fosdagrocorat 25 mg	-2.22†
Prednisone 5 mg	-1.17
Placebo	-0.96
*P < 0.05 vs. Placebo	
†P < 0.001 vs. Prednisone 5 mg	

Table 2: Adverse Events (AEs) at Week 2 (NCT00938587)[6]

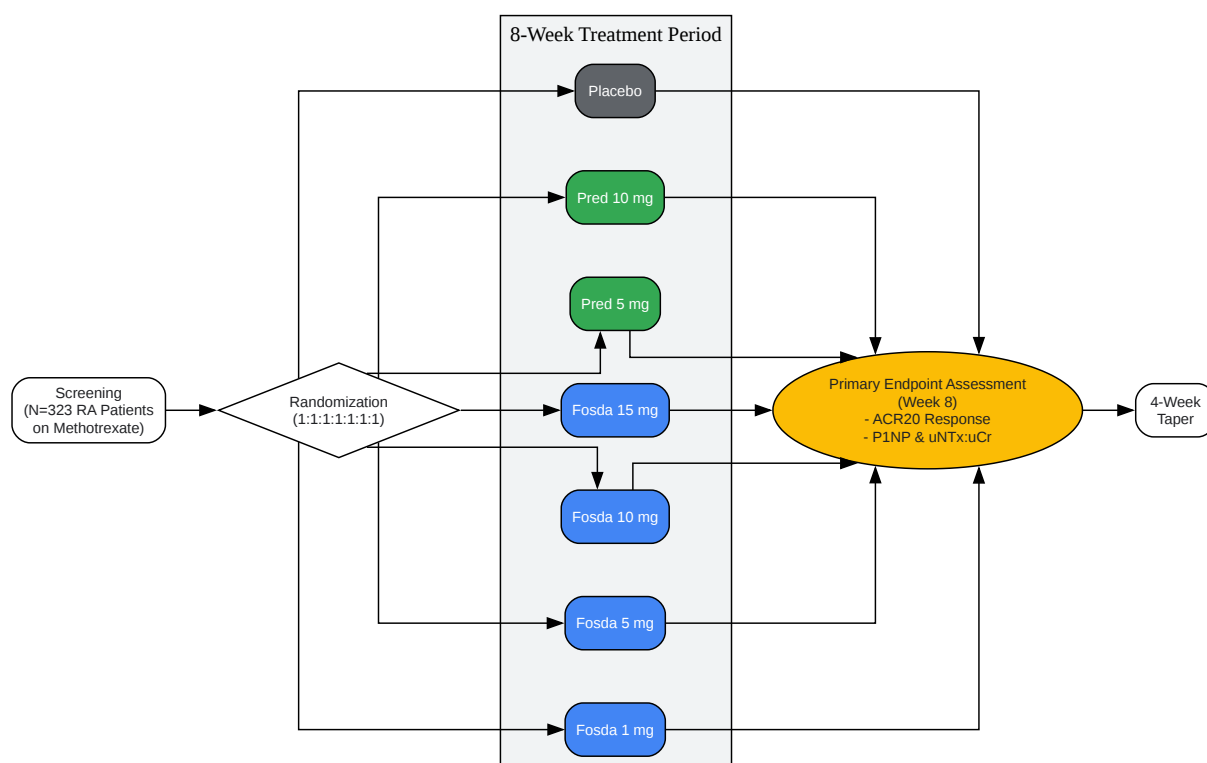
Treatment Group	Patients with AEs (%)	Patients Discontinuing due to AEs (n)	Serious AEs (n)
Fosdagrocorat 10 mg	38%	2	0
Fosdagrocorat 25 mg	14%	0	0
Prednisone 5 mg	19%	0	0
Placebo	55%	2	0

Study A9391010 (NCT01393639)

This was a 12-week, phase IIb, multicenter, randomized, double-blind, dose-ranging study.[8][9]

- Patient Population: 323 patients with moderate to severe rheumatoid arthritis on stable background methotrexate.[9]
- Randomization: Patients were randomized 1:1:1:1:1:1:1 to one of seven treatment arms.[9]
- Treatment Arms:
 - Fosdagrocorat 1 mg, 5 mg, 10 mg, or 15 mg once daily
 - Prednisone 5 mg or 10 mg once daily
 - Placebo once daily[9]
- Treatment Duration: 8 weeks of treatment followed by a 4-week blinded taper.[8]
- Primary Endpoints (at Week 8):
 - American College of Rheumatology 20% improvement criteria (ACR20) response rates
 - Percentage change from baseline in biomarkers of bone formation (procollagen type 1 N-terminal peptide [P1NP]) and resorption (urinary N-telopeptide to urinary creatinine ratio

[uNTx:uCr]][9]

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Experimental Workflow for Study NCT01393639

Table 3: ACR20 Response Rates at Week 8 (NCT01393639)[9]

Treatment Group	Model-Predicted ACR20 Response (%)
Fosdagrocorat 1 mg	47%
Fosdagrocorat 5 mg	61%
Fosdagrocorat 10 mg	69%
Fosdagrocorat 15 mg	73%†
Prednisone 5 mg	51%
Prednisone 10 mg	71%
Placebo	37%
*Superior to placebo	
†Non-inferior to prednisone 10 mg	

Table 4: Biomarker Changes and Safety at Week 8 (NCT01393639)[9]

Treatment Group	Percentage Change from Baseline in P1NP	Treatment-Related AEs (%)	Serious AEs (%)
Fosdagrocorat 1 mg	Met non-inferiority to prednisone 5 mg	19.5% (pooled across all groups)	2.8% (pooled across all groups)
Fosdagrocorat 5 mg	Met non-inferiority to prednisone 5 mg		
Fosdagrocorat 10 mg	Met non-inferiority to prednisone 5 mg		
Fosdagrocorat 15 mg	Did not meet non-inferiority to prednisone 5 mg		
Prednisone 5 mg	-		
Prednisone 10 mg	-		
Placebo	-		

Notably, all doses of fos**dagrocorat** were found to reduce glycosylated hemoglobin (HbA1c) levels.[9]

Summary and Conclusion

The early clinical trial data for fos**dagrocorat** in patients with rheumatoid arthritis demonstrated a promising efficacy profile. In a short-term study (NCT00938587), fos**dagrocorat** at doses of 10 mg and 25 mg showed statistically significant improvements in disease activity compared to both placebo and prednisone 5 mg.[6] A subsequent 12-week dose-ranging study (NCT01393639) confirmed the efficacy of the 10 mg and 15 mg doses, with the 15 mg dose being non-inferior to prednisone 10 mg in terms of ACR20 response.[9]

Crucially, the biomarker data from the longer study provided some support for the dissociated mechanism of action. Fos**dagrocorat** at doses up to 10 mg showed a similar impact on the bone formation marker P1NP as the lower, safer dose of prednisone 5 mg, while demonstrating clinical efficacy comparable to higher doses of prednisone.[9] The observation of reduced

HbA1c levels with all fos**dagrocorat** doses further suggests a potentially favorable metabolic profile.[9]

The safety profile of fos**dagrocorat** in these early trials appeared manageable.[6][9] However, it is important to note that the development of fos**dagrocorat** was ultimately discontinued, and it has not been marketed. The reasons for this discontinuation are not detailed in the provided search results. Further investigation into the later stages of its development would be necessary for a complete understanding of its clinical trajectory.

In conclusion, the initial clinical evidence for fos**dagrocorat** supported its potential as a dissociated glucocorticoid receptor agonist, offering a therapeutic window that could separate anti-inflammatory efficacy from some of the hallmark adverse effects of conventional glucocorticoids. These findings remain relevant for the ongoing development of selective glucocorticoid receptor modulators.

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